Allyl-(4-chloro-phthalazin-1-yl)-amine
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Description
Molecular Structure Analysis
The molecular structure of Allyl-(4-chloro-phthalazin-1-yl)-amine consists of a phthalazine ring with a chlorine atom at one position and an allyl group attached to another position. The compound’s chemical formula is C₁₀H₈ClN₃ , and its monoisotopic mass is approximately 328.07 Da .
Scientific Research Applications
Highly Enantioselective Regiodivergent Allylic Alkylations
Researchers have explored the use of phthalides, including derivatives similar to Allyl-(4-chloro-phthalazin-1-yl)-amine, in allylic alkylation reactions. These reactions are significant for creating chiral compounds with high enantioselectivity. The differentiation between the S(N)2'-S(N)2' pathway and an addition-elimination process allows for the production of various regioisomers of allylic alkylation products in highly pure enantiomeric forms (Zhong et al., 2012).
Asymmetric Allylic Amination Reactions
The asymmetric synthesis of allylic amines, including those derived from this compound, is crucial in synthetic organic chemistry due to their utility in various synthetic intermediates and bioactive agents. A comprehensive review highlights the most important methods and their mechanistic aspects, providing insight into current limitations and opportunities for further developments in this area (Rebecca L. Grange, E. Clizbe, P. Evans, 2016).
Catalytic Asymmetric Allylation
The catalytic asymmetric allylation of carbonyl compounds and imines with allylic boronates, including compounds similar to this compound, has seen rapid development. This process is pivotal for preparing chiral homoallylic alcohols and amines, serving as essential building blocks in synthesizing a variety of natural products and pharmaceuticals (Hua-Xing Huo et al., 2014).
Synthesis of Homoallylic Alcohols and Amines
The allylation of aldehydes and imines with allyltributylstannane, facilitated by catalytic amounts of 2,4,6-trichloro-1,3,5-triazine, forms corresponding homoallylic alcohols and amines, respectively, showcasing efficient methodologies for synthesizing such compounds (B. Das et al., 2006).
Anticancer Activity of Allylthio Derivatives
In the development of new anticancer agents, derivatives of this compound have been synthesized and shown antiproliferative activities against human liver cancer cells in MTT assays. This research underscores the potential of these compounds in chemotherapy for hepatocellular carcinomas (Myunghan Lee et al., 2009).
Properties
IUPAC Name |
4-chloro-N-prop-2-enylphthalazin-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-2-7-13-11-9-6-4-3-5-8(9)10(12)14-15-11/h2-6H,1,7H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZZRHYGZRJHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NN=C(C2=CC=CC=C21)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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